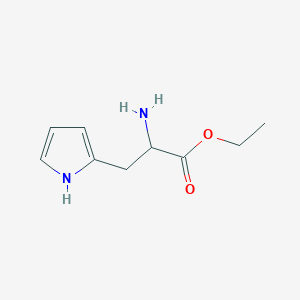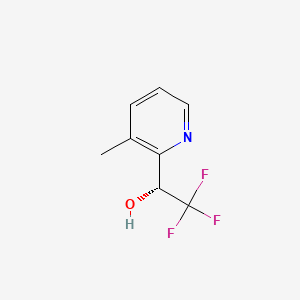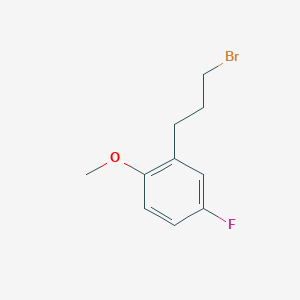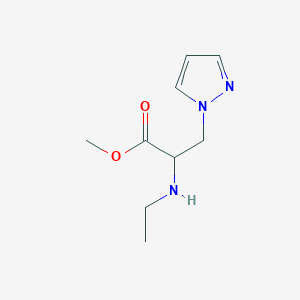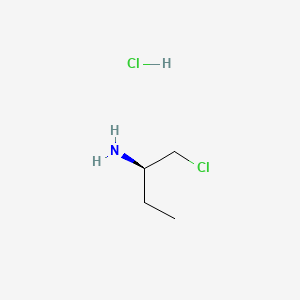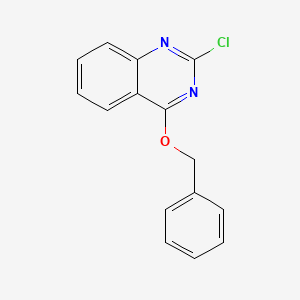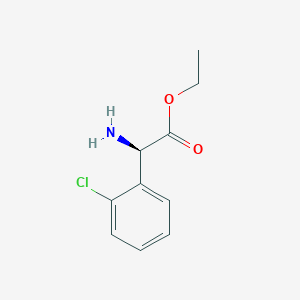![molecular formula C8H18N2O2 B13572398 4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
4-[4-(aminooxy)butyl]Morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[4-(morpholin-4-yl)butyl]hydroxylamine: is a chemical compound that features a morpholine ring attached to a butyl chain, which is further connected to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-[4-(morpholin-4-yl)butyl]hydroxylamine typically involves the reaction of morpholine with a butyl halide, followed by the introduction of the hydroxylamine group. One common method is the nucleophilic substitution reaction where morpholine reacts with 1-bromobutane to form 4-(butyl)morpholine. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of O-[4-(morpholin-4-yl)butyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: O-[4-(morpholin-4-yl)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-[4-(morpholin-4-yl)butyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine derivatives.
Industry: In the industrial sector, O-[4-(morpholin-4-yl)butyl]hydroxylamine can be used in the synthesis of polymers and other materials with unique properties .
Wirkmechanismus
The mechanism of action of O-[4-(morpholin-4-yl)butyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. It can also form stable complexes with metal ions, which can be exploited in catalysis and other applications. The morpholine ring provides additional stability and reactivity, making the compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
- 4-(morpholin-4-yl)butan-1-amine
- 4-(morpholin-4-yl)butan-1-ol
- 4-(morpholin-4-yl)butanoic acid
Uniqueness: O-[4-(morpholin-4-yl)butyl]hydroxylamine is unique due to the presence of both the morpholine ring and the hydroxylamine group. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form stable complexes with metal ions. These features make it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
O-(4-morpholin-4-ylbutyl)hydroxylamine |
InChI |
InChI=1S/C8H18N2O2/c9-12-6-2-1-3-10-4-7-11-8-5-10/h1-9H2 |
InChI-Schlüssel |
QINPKDCCGAUURZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
